
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate typically involves the chlorosulfonation of methyl 2-nitrobenzoate. The reaction is carried out by treating methyl 2-nitrobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 2-nitrobenzoate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The reaction can be represented by the following equation:
Methyl 2-nitrobenzoate+Chlorosulfonic acid→Methyl 5-(chlorosulfonyl)-2-nitrobenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced reactors and automation can further optimize the production process.
化学反応の分析
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), mild heating.
Reduction Reactions: Hydrogen gas, catalysts (Pd/C, PtO2), metal hydrides (LiAlH4, NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aminobenzoates: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
科学的研究の応用
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.
作用機序
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group. The reduction of the nitro group to an amino group can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
Methyl 5-(chlorosulfonyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Methyl 5-(chlorosulfonyl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C8H6ClNO6S |
|---|---|
分子量 |
279.65 g/mol |
IUPAC名 |
methyl 5-chlorosulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(17(9,14)15)2-3-7(6)10(12)13/h2-4H,1H3 |
InChIキー |
UTRAEMCZXKAYQH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


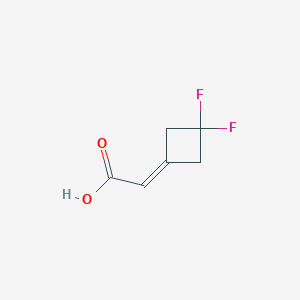

![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
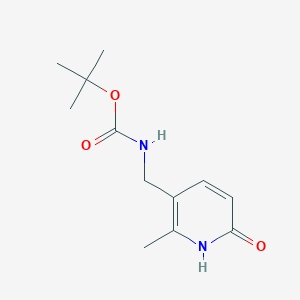
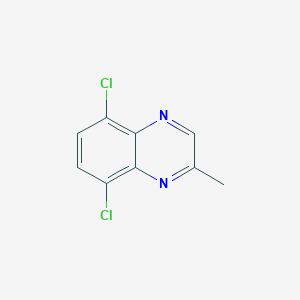
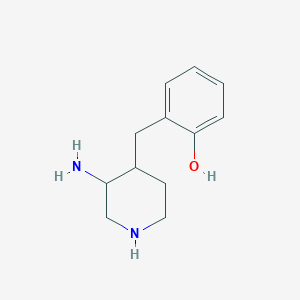
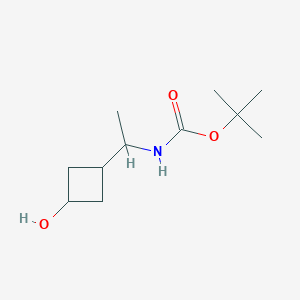
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
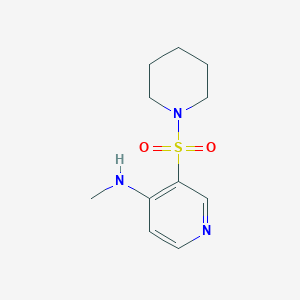
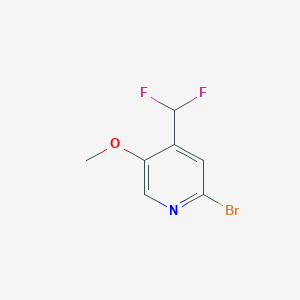
![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
